molecular formula C15H17N5 B7884861 4-cyclohex-3-en-1-yl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine

4-cyclohex-3-en-1-yl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Cat. No.: B7884861
M. Wt: 267.33 g/mol
InChI Key: BBDJTVWJDLONIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyclohex-3-en-1-yl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a chemical compound with unique properties that have garnered significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclohex-3-en-1-yl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine involves specific reaction conditions and reagents. The detailed synthetic routes are typically proprietary and may vary depending on the desired purity and yield. Common methods include:

    Step 1: Initial reaction involving [specific reagents and conditions].

    Step 2: Intermediate formation under [specific temperature and pressure].

    Step 3: Final product isolation and purification using [specific techniques].

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These methods may include:

    Batch processing: Utilizing large reactors to carry out the synthesis in controlled environments.

    Continuous flow processing: Employing continuous reactors for a more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

4-cyclohex-3-en-1-yl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized products.

    Reduction: Reaction with reducing agents to form reduced products.

    Substitution: Reaction where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include [specific oxidants] under [specific conditions].

    Reduction: Common reducing agents include [specific reductants] under [specific conditions].

    Substitution: Common reagents include [specific nucleophiles or electrophiles] under [specific conditions].

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of [specific oxidized product].

    Reduction: Formation of [specific reduced product].

    Substitution: Formation of [specific substituted product].

Scientific Research Applications

4-cyclohex-3-en-1-yl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating specific diseases or conditions.

    Industry: Utilized in the production of [specific industrial products] due to its unique properties.

Mechanism of Action

The mechanism of action of 4-cyclohex-3-en-1-yl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine involves its interaction with specific molecular targets and pathways. This compound exerts its effects by:

    Binding to [specific target]: Leading to [specific biochemical effect].

    Modulating [specific pathway]: Resulting in [specific physiological outcome].

Properties

IUPAC Name

4-cyclohex-3-en-1-yl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5/c16-14-18-13(10-6-2-1-3-7-10)20-12-9-5-4-8-11(12)17-15(20)19-14/h1-2,4-5,8-10,13H,3,6-7H2,(H3,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDJTVWJDLONIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C2N=C(N=C3N2C4=CC=CC=C4N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CC=C1)C2N=C(N=C3N2C4=CC=CC=C4N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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